(R)-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride
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Overview
Description
®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzylamino group and a phenylpropanoate moiety. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride typically involves the reaction of ®-2-(benzylamino)-2-phenylethanol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or benzoic acids, while reduction may produce benzyl alcohols.
Scientific Research Applications
®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylpropanoate moiety may also interact with hydrophobic regions of biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
®-2-(Benzylamino)-2-phenylethanol: A related compound with similar structural features.
®-2-(Benzylamino)-3-hydroxypropanoic acid: Another similar compound with a hydroxyl group instead of an ester.
Uniqueness
®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZZMDPUTVSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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